molecular formula C8H5ClF2O B6309579 3,4-Difluoro-2-methylbenzoyl chloride CAS No. 847502-82-3

3,4-Difluoro-2-methylbenzoyl chloride

Cat. No.: B6309579
CAS No.: 847502-82-3
M. Wt: 190.57 g/mol
InChI Key: ONWYFSNVRYDVPH-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methylbenzoyl chloride: is an organic compound with the molecular formula C8H5ClF2O . It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 3 and 4 positions and a methyl group at the 2 position. This compound is used in various chemical synthesis processes due to its reactivity and unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-2-methylbenzoyl chloride typically involves the chlorination of 3,4-Difluoro-2-methylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) under reflux conditions. The reaction proceeds as follows:

3,4-Difluoro-2-methylbenzoic acid+SOCl23,4-Difluoro-2-methylbenzoyl chloride+SO2+HCl\text{3,4-Difluoro-2-methylbenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3,4-Difluoro-2-methylbenzoic acid+SOCl2​→3,4-Difluoro-2-methylbenzoyl chloride+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-2-methylbenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: Reacts with water to form 3,4-Difluoro-2-methylbenzoic acid.

    Reduction: Can be reduced to 3,4-Difluoro-2-methylbenzyl alcohol using

Properties

IUPAC Name

3,4-difluoro-2-methylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c1-4-5(8(9)12)2-3-6(10)7(4)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWYFSNVRYDVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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